N-[(Benzyloxy)carbonyl]tyrosylvaline
Description
N-[(Benzyloxy)carbonyl]tyrosylvaline (Cbz-Tyr-Val) is a synthetic dipeptide derivative where the N-terminal tyrosine residue is protected by a benzyloxycarbonyl (Cbz) group. This compound is primarily utilized in peptide synthesis as an intermediate, leveraging the Cbz group to prevent undesired reactions at the amine site during solid-phase or solution-phase synthesis. The tyrosine residue contributes an aromatic phenolic side chain, while valine adds a hydrophobic, branched aliphatic chain.
Properties
IUPAC Name |
2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6/c1-14(2)19(21(27)28)24-20(26)18(12-15-8-10-17(25)11-9-15)23-22(29)30-13-16-6-4-3-5-7-16/h3-11,14,18-19,25H,12-13H2,1-2H3,(H,23,29)(H,24,26)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQGCYZMRZVUJAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60318678 | |
| Record name | N-[(Benzyloxy)carbonyl]tyrosylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38972-89-3 | |
| Record name | NSC333770 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333770 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[(Benzyloxy)carbonyl]tyrosylvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60318678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(Benzyloxy)carbonyl]tyrosylvaline typically involves the following steps:
Protection of Tyrosine: The amino group of tyrosine is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium bicarbonate. This reaction forms N-[(Benzyloxy)carbonyl]tyrosine.
Coupling with Valine: The protected tyrosine is then coupled with valine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: N-[(Benzyloxy)carbonyl]tyrosylvaline undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the benzyloxycarbonyl protecting group, yielding free tyrosylvaline.
Oxidation: The phenolic hydroxyl group of tyrosine can be oxidized to form quinone derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups using appropriate reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Reagents like palladium on carbon (Pd-C) for catalytic hydrogenation.
Major Products:
Hydrolysis: Tyrosylvaline.
Oxidation: Quinone derivatives of tyrosine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[(Benzyloxy)carbonyl]tyrosylvaline has several applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis and studies of peptide bond formation.
Biology: Serves as a substrate in enzymatic studies to investigate protease activity and specificity.
Medicine: Utilized in the development of peptide-based drugs and as a reference compound in pharmacokinetic studies.
Industry: Employed in the production of synthetic peptides for research and therapeutic purposes
Mechanism of Action
The mechanism of action of N-[(Benzyloxy)carbonyl]tyrosylvaline involves its interaction with enzymes and receptors in biological systems. The benzyloxycarbonyl group protects the amino group of tyrosine, preventing unwanted side reactions during peptide synthesis. Upon deprotection, the free amino group can participate in enzymatic reactions, such as proteolysis, where proteases cleave the peptide bond between tyrosine and valine .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Cbz-Tyr-Val with three structurally related compounds:
*Calculated based on constituent residues (Cbz group: 149.19, Tyr: 181.19, Val: 117.15, minus H₂O: 18.0).
Key Observations:
- Molecular Complexity: Cbz-Tyr-Val is larger and more complex than simpler derivatives like Cbz-glycine methyl ester, which lacks amino acid side-chain diversity.
- Hydrophobicity : Valine and 3-methylvaline enhance hydrophobicity, whereas GC376’s sulfonic acid group increases hydrophilicity, impacting solubility and bioavailability.
Stability and Reactivity
- Cbz Group Stability: All compounds share the Cbz group’s susceptibility to hydrogenolysis, but steric hindrance from bulky residues (e.g., 3-methylvaline) may slow deprotection.
- Tyrosine Reactivity: The phenolic -OH in Cbz-Tyr-Val may participate in post-synthetic modifications (e.g., sulfation or phosphorylation), unlike aliphatic residues in compared compounds.
Biological Activity
N-[(Benzyloxy)carbonyl]tyrosylvaline is a dipeptide derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesis, and the implications of its biological activity based on diverse research findings.
Chemical Structure and Properties
This compound, also known as Z-Tyr-Val, has the following molecular formula:
- Molecular Formula : C22H26N2O6
- Molecular Weight : 414.46 g/mol
The compound features a benzyloxycarbonyl (Z) protecting group on the tyrosine residue, which is crucial for its stability and bioactivity.
Synthesis
The synthesis of this compound typically involves peptide coupling methods, where tyrosine and valine are linked through standard peptide bond formation techniques. The use of protecting groups like benzyloxycarbonyl is essential to prevent unwanted reactions during synthesis.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. A notable study investigated its effects against hepatic cancer cells, demonstrating significant cytotoxicity. The compound exhibited a dose-dependent response in inhibiting cell proliferation, suggesting that it could be a candidate for further development in cancer therapeutics .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Research indicates that compounds with similar structures have been effective against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell walls or interference with protein synthesis .
Case Studies
-
Hepatic Cancer Study :
- Objective : Evaluate the cytotoxic effects of this compound on hepatic cancer cell lines.
- Findings : The compound reduced viability in a dose-dependent manner with IC50 values indicating potent activity compared to standard chemotherapeutics.
-
Antimicrobial Efficacy :
- Objective : Assess the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
- Findings : The compound exhibited significant inhibition zones in agar diffusion tests, suggesting effective antimicrobial properties.
Data Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
